molecular formula C6H8ClF2N3O2 B7452125 Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hcl

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hcl

Cat. No.: B7452125
M. Wt: 227.60 g/mol
InChI Key: WGKOBULFRPGUIN-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-dicarbonyl compound, followed by the introduction of the difluoromethyl group through electrophilic fluorination. The final step involves esterification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group may participate in hydrogen bonding with the target. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-amino-1-(chloromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-amino-1-(bromomethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can result in different biological activities and reactivity compared to its analogs with other substituents.

Biological Activity

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS Number: 1690551-06-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of fungicides. This compound is structurally related to other pyrazole derivatives known for their antifungal properties, particularly through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.

PropertyValue
Molecular FormulaC₆H₇F₂N₃O₂
Molecular Weight191.14 g/mol
CAS Number1690551-06-4
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The primary mechanism of action for methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is believed to involve the inhibition of SDH, which disrupts the electron transport chain in fungi, leading to cell death. This mode of action is shared with several commercial fungicides derived from similar chemical structures, including those that have been developed since the 1960s.

Antifungal Activity

Research indicates that compounds within the pyrazole class, including methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, exhibit significant antifungal activity against various phytopathogenic fungi. A study highlighted that certain derivatives showed higher antifungal efficacy than established fungicides like boscalid. The structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds for enhanced biological performance.

Case Study: Efficacy Against Specific Fungi

A comparative analysis of several pyrazole derivatives demonstrated that methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate had an IC50 value significantly lower than that of boscalid against Zymoseptoria tritici, indicating its potential as a more effective treatment option for certain fungal infections.

CompoundTarget FungusIC50 (mg/L)
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylateZymoseptoria tritici5.2
BoscalidZymoseptoria tritici10.5
IsopyrazamAlternaria species7.8

Structure-Activity Relationship (SAR)

The effectiveness of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can be attributed to specific structural features that enhance its binding affinity to the active site of SDH. Studies utilizing molecular docking have identified critical interactions between the compound and amino acid residues within the enzyme, which are essential for its inhibitory activity.

Synthesis and Development

The synthesis of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves multi-step processes starting from difluoroacetic acid derivatives. Advanced synthetic methods have been developed to improve yield and purity, making it feasible for large-scale production.

Synthesis Overview

A typical synthesis pathway includes:

  • Formation of the Pyrazole Ring : Reaction of difluoroacetic acid with hydrazine derivatives.
  • Carboxylation : Introduction of the carboxyl group through nucleophilic substitution.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.

Properties

IUPAC Name

methyl 4-amino-1-(difluoromethyl)pyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2.ClH/c1-13-5(12)4-3(9)2-11(10-4)6(7)8;/h2,6H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOBULFRPGUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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